molecular formula C34H49Cl2NO2 B12457977 Cholest-5-en-3-yl (3,4-dichlorophenyl)carbamate

Cholest-5-en-3-yl (3,4-dichlorophenyl)carbamate

Cat. No.: B12457977
M. Wt: 574.7 g/mol
InChI Key: BUXUANCLLFTORK-UHFFFAOYSA-N
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Description

Cholest-5-en-3-yl (3,4-dichlorophenyl)carbamate is a synthetic compound that combines a cholesterol derivative with a dichlorophenyl carbamate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cholest-5-en-3-yl (3,4-dichlorophenyl)carbamate typically involves the reaction of cholest-5-en-3-ol with 3,4-dichlorophenyl isocyanate. The reaction is carried out in an inert solvent such as dichloromethane or tetrahydrofuran, under anhydrous conditions to prevent hydrolysis of the isocyanate. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified by column chromatography or recrystallization .

Industrial Production Methods

Industrial production of this compound would likely follow a similar synthetic route but on a larger scale. This would involve the use of industrial reactors and more efficient purification methods such as large-scale chromatography or crystallization. The reaction conditions would be optimized to maximize yield and purity while minimizing production costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

Cholest-5-en-3-yl (3,4-dichlorophenyl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes .

Scientific Research Applications

Cholest-5-en-3-yl (3,4-dichlorophenyl)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of Cholest-5-en-3-yl (3,4-dichlorophenyl)carbamate involves its interaction with biological membranes and proteins. The cholesterol moiety allows the compound to integrate into lipid bilayers, potentially affecting membrane fluidity and function. The dichlorophenyl carbamate group can interact with specific proteins, potentially inhibiting their activity or altering their function. These interactions can affect various molecular pathways, including those involved in cell signaling and metabolism .

Comparison with Similar Compounds

Similar Compounds

    Cholest-5-en-3-yl acetate: A similar compound with an acetate group instead of the dichlorophenyl carbamate.

    Cholest-5-en-3-yl benzoate: Another related compound with a benzoate group.

    Cholest-5-en-3-yl (2-dimethylaminoethyl)carbamate: A compound with a different carbamate group.

Uniqueness

Cholest-5-en-3-yl (3,4-dichlorophenyl)carbamate is unique due to the presence of the dichlorophenyl carbamate group, which imparts specific chemical and biological properties. This makes it distinct from other cholesterol derivatives and potentially useful in applications where these properties are advantageous .

Properties

Molecular Formula

C34H49Cl2NO2

Molecular Weight

574.7 g/mol

IUPAC Name

[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] N-(3,4-dichlorophenyl)carbamate

InChI

InChI=1S/C34H49Cl2NO2/c1-21(2)7-6-8-22(3)27-12-13-28-26-11-9-23-19-25(15-17-33(23,4)29(26)16-18-34(27,28)5)39-32(38)37-24-10-14-30(35)31(36)20-24/h9-10,14,20-22,25-29H,6-8,11-13,15-19H2,1-5H3,(H,37,38)

InChI Key

BUXUANCLLFTORK-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)NC5=CC(=C(C=C5)Cl)Cl)C)C

Origin of Product

United States

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